(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid
CAS No.:
Cat. No.: VC20373230
Molecular Formula: C13H19NO4S
Molecular Weight: 285.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO4S |
|---|---|
| Molecular Weight | 285.36 g/mol |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylthiophen-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C13H19NO4S/c1-8-5-6-19-10(8)7-9(11(15)16)14-12(17)18-13(2,3)4/h5-6,9H,7H2,1-4H3,(H,14,17)(H,15,16)/t9-/m1/s1 |
| Standard InChI Key | NJNRYOPCZFZOKT-SECBINFHSA-N |
| Isomeric SMILES | CC1=C(SC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=C(SC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture and Stereochemistry
The compound’s structure integrates three key components:
-
A tert-butoxycarbonyl (Boc)-protected amino group at the C2 position, providing steric protection for the amine during synthetic processes .
-
A 3-methylthiophen-2-yl substituent at the C3 position, contributing π-electron density and hydrophobic interactions.
-
A carboxylic acid terminus enabling conjugation or salt formation.
The (2R) stereochemical configuration is critical for its biological activity, as evidenced by its role in chiral drug intermediates . The Boc group (C(C)(C)(C)O−) enhances solubility in organic solvents while preventing unwanted side reactions during peptide coupling.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉NO₄S | |
| Molecular Weight | 285.36 g/mol | |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylthiophen-2-yl)propanoic acid | |
| SMILES | CC1=C(SC=C1)CC@HNC(=O)OC(C)(C)C | |
| InChIKey | NJNRYOPCZFZOKT-SECBINFHSA-N |
Synthesis and Manufacturing Processes
Boc Protection and Coupling Reactions
Industrial synthesis typically follows a three-step sequence:
-
Enantioselective Amination: L-tert-leucine or analogous chiral precursors undergo asymmetric catalysis to establish the (2R) configuration .
-
Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a catalytic base.
-
Thiophene Functionalization: A Suzuki-Miyaura coupling introduces the 3-methylthiophen-2-yl group via palladium catalysis .
Reaction yields exceed 75% under optimized conditions (0°C, N₂ atmosphere), with HPLC purity >98% after silica gel chromatography .
Critical Process Parameters
-
Temperature Control: Exothermic Boc protection requires strict maintenance at 0–5°C .
-
Catalyst Selection: Pd(PPh₃)₄ outperforms other catalysts in thiophene coupling (turnover number >1,000) .
-
Chiral Purity: Polarimetry confirms enantiomeric excess (ee) >99%.
Analytical Characterization and Quality Control
Spectroscopic and Chromatographic Profiling
Identity confirmation relies on orthogonal analytical methods:
-
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.32 (s, 3H, thiophene-CH₃), 3.12 (dd, J = 14.1 Hz, 1H, CH₂), 4.98 (m, 1H, CH-NH), 6.72 (d, J = 5.0 Hz, 1H, thiophene-H).
-
¹³C NMR: 28.2 ppm (Boc CH₃), 125.3 ppm (thiophene C4), 155.1 ppm (Boc carbonyl).
-
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry
-
ESI-MS: m/z 286.3 [M+H]⁺, 308.2 [M+Na]⁺.
-
Pharmacological Applications and Research Implications
Drug Discovery and Protease Inhibition
The compound’s thiophene-Boc motif mimics natural peptide substrates, enabling its use in:
-
Antiviral Agents: As a peptidomimetic scaffold for HIV-1 protease inhibitors .
-
Antibiotic Adjuvants: Enhances membrane permeability in Gram-negative bacteria when conjugated to β-lactams .
Table 2: Biological Activity Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume